N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Description
N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and an oxane ring
Properties
IUPAC Name |
N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O/c1-22(9-12-4-3-7-23-11-12)10-13-8-20-21-17(13)16-14(18)5-2-6-15(16)19/h2,5-6,8,12H,3-4,7,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPWLPDWYTEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)CC2=C(NN=C2)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final steps involve the formation of the oxane ring and the attachment of the methylamine group through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2,6-dichlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
- N-[[5-(2,6-dibromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Uniqueness
N-[[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
